molecular formula C7H8OS B081800 2-Propionylthiophene CAS No. 13679-75-9

2-Propionylthiophene

Cat. No. B081800
CAS RN: 13679-75-9
M. Wt: 140.2 g/mol
InChI Key: MFPZQZZWAMAHOY-UHFFFAOYSA-N
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Patent
US08673607B2

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)=O
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)O
Name
Type
product
Smiles
S1C(=CC=C1)C(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673607B2

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)=O
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)O
Name
Type
product
Smiles
S1C(=CC=C1)C(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08673607B2

Procedure details

It was observed that the substrate N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine undergoes an elimination reaction (yielding, e.g., 1-(thiophen-2-yl)prop-2-en-1-one) at pH 8 which may be followed by enzymatic reduction to provide a number of additional products, e.g. 1-(thiophen-2-yl)propan-1-one, 1-(thiophen-2-yl)propan-1-ol, and 1-(thiophen-2-yl)prop-2-en-1-ol. However, a high concentration of isopropanol (>75%) reduces elimination and raising the pH to the 9 to 11 ranges obviates the elimination reaction
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][CH2:4][C:5](=[O:11])[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](=[O:21])[CH:19]=[CH2:20]>>[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[C:5](=[O:11])[CH2:4][CH3:3].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH:18]([OH:21])[CH2:19][CH3:20].[S:7]1[CH:8]=[CH:9][CH:10]=[C:6]1[CH:5]([OH:11])[CH:4]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(C=C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)=O
Name
Type
product
Smiles
S1C(=CC=C1)C(CC)O
Name
Type
product
Smiles
S1C(=CC=C1)C(C=C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.